Belinostat's primary mechanism involves the inhibition of histone deacetylases (HDACs), specifically the zinc-dependent HDAC classes I, II, and IV [1] [2].
The diagram below summarizes the primary sequence of events following this compound's HDAC inhibition.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical application and managing drug interactions.
| Parameter | Details |
|---|---|
| Metabolism | Primarily metabolized by hepatic UGT1A1 via glucuronidation. Also metabolized by CYP2A6, CYP2C9, and CYP3A4 to form this compound amide and this compound acid [3]. |
| Route of Elimination | Renal excretion is the principal route (84.8% of dose), predominantly as metabolites. Fecal excretion accounts for 9.7% of the dose. Less than 2% of the parent drug is recovered unchanged [4] [3]. |
| Protein Binding | High, ranging from 92.9% to 95.8% [3]. |
| Elimination Half-Life | Approximately 1.1 hours, displaying a three-compartment model [3]. |
| Clearance | 1240 mL/min [3]. |
| Volume of Distribution | 409 ± 76.7 L, suggesting extensive tissue distribution [3]. |
A key drug interaction exists with UGT1A1 inhibitors. Concomitant use can increase this compound exposure and the risk of adverse reactions; dose modification is recommended if co-administration is unavoidable [3] [5].
For researchers, here are methodologies from key studies investigating this compound's activity and effects.
This protocol is used to determine the absorption, metabolism, and excretion of this compound.
This flow cytometry-based protocol assesses the pharmacodynamic effects of this compound on protein acetylation in peripheral blood mononuclear cells (PBMCs).
This compound demonstrates potential for synergistic combinations with other anticancer agents.
Belinostat is a hydroxamate-based pan-HDAC inhibitor that targets class I, II, and IV HDAC enzymes. It works by inhibiting the removal of acetyl groups from histone and non-histone proteins, leading to chromatin relaxation and gene expression changes [1] [2]. This results in cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation [1] [2].
The core signaling pathway of this compound's action is summarized in the diagram below.
Quantitative data from preclinical studies demonstrates its potency and functional effects.
| Cell Line / Model | Assay Type | Key Findings | Experimental Details |
|---|---|---|---|
| PDAC Cells (T3M4, AsPC-1, Panc-1) [1] | MTT Assay | Dose-dependent growth inhibition (IC₅₀ in nM range) | Cells treated with 25-1000 nM this compound for 48h [1]. |
| PDAC Cells (Panc-1) [1] | Immunoblot | Increased p21 and acetylated histone H4 expression | Treated with 300 nM this compound for 24h; protein detected via western blot [1]. |
| PDAC Cells [1] | Flow Cytometry (Annexin V/PI) | Induction of apoptosis; enhanced effect with gemcitabine | Cells treated with this compound (100-1000 nM) +/- 0.01 mM gemcitabine for 24h [1]. |
| T3M4 Xenograft Mouse Model [1] | In Vivo Efficacy | Significant reduction in tumor volume | Mice treated with this compound (0.1 mg/g, 5x weekly) and/or gemcitabine (0.15 mg/g, 2x weekly) [1]. |
| Colon Cancer Cells (CACO-2, SW480, SW620) [3] | MTT Assay | Cubisbel (prodrug) showed longer half-life and significant growth inhibition | Cells treated with this compound or Cubisbel for 72h; IC₅₀ calculated [3]. |
For researchers, the methodologies from cited studies provide robust experimental templates.
This compound's clinical use requires careful safety monitoring [4] [2].
Research continues to overcome this compound's rapid metabolism by UGT1A1 and short half-life, which limit its efficacy in solid tumors [3]. The most promising strategy is prodrug development, such as copper-bis-belinostat (Cubisbel), which significantly enhances metabolic stability and maintains anti-cancer activity [3]. Future work will focus on combination therapies and novel formulations to expand its clinical utility [3].
Belinostat's anti-tumor activity is mediated through multiple interconnected pathways, reactivating normal gene expression and triggering cell death in cancer cells.
This compound induces cell cycle arrest and apoptosis via key molecular pathways.
The core mechanism involves inhibition of HDAC enzymes, leading to increased acetylated histones. This reopens chromatin structure and reactivates silenced genes [1] [2]. Key downstream effects include:
This compound demonstrates efficacy in various cancer models, from cell lines to clinical trials.
The table below shows this compound's potency in reducing cell viability across cancer types.
| Cancer Type | Cell Line | Reported IC₅₀ | Key Findings |
|---|---|---|---|
| Bladder Cancer | 5637, T24, J82, RT4 | 1.0 - 10.0 µM | Linear dose-dependent growth inhibition; 5637 (from superficial tumor) most sensitive [3] |
| Testicular Germ Cell Tumors (TGCT) | NCCIT, 2102Ep, NT2 (including cisplatin-resistant clones) | Low nanomolar range | Effective in cisplatin-resistant cells; reduced proliferation, increased apoptosis [4] |
| Hepatocellular Carcinoma (HCC) | N/A | N/A | Tumor stabilization; high HR23B expression associated with disease stabilization (58% vs 14%, p=0.036) [5] |
In a transgenic mouse model of superficial bladder cancer (UPII-Ha-ras), this compound treatment (100 mg/kg, IP, 5 days/week for 3 weeks) showed significant anti-tumor effects [3]:
| Cancer Type / Trial | Dosing Regimen | Key Efficacy Endpoints |
|---|
| Unresectable HCC (Phase II) [5] | 1400 mg/m² IV, Days 1-5 every 3 weeks | Partial Response (PR): 2.4% Stable Disease (SD): 45.2% Median PFS: 2.64 months Median OS: 6.60 months | | Myeloid Neoplasms (Phase I) with Azacitidine [6] | this compound 1000 mg/m² + AZA 75 mg/m², Days 1-5 every 28 days | Recommended Phase II dose established; Clinical activity observed (18/56 responses); Significant MDR1 upregulation in combination arm |
For researchers, key methodological details from the studies provide a framework for investigating this compound.
Research continues to identify predictive biomarkers. HR23B expression was associated with higher disease stabilization rates in HCC patients (58% vs 14%, p=0.036), suggesting its potential as a predictive biomarker for this compound response [5].
The table below summarizes the core quantitative pharmacokinetic and metabolic parameters of belinostat.
| Parameter | Value | Context / Note |
|---|---|---|
| Approved Dosage | 1000 mg/m² over 30-min infusion on days 1-5 of a 21-day cycle [1] | For relapsed or refractory Peripheral T-Cell Lymphoma (PTCL). |
| Reduced Dosage (UGT1A1*28/*28) | 750 mg/m² [1] | Recommended by the FDA-approved label. |
| Half-life (t₁/₂) | 1.1 hours [1] [2] | Short elimination half-life. |
| Volume of Distribution | 409 ± 76.7 L [2] | |
| Clearance | 1240 mL/min [2] | |
| Protein Binding | 92.9% - 95.8% [2] | |
| Primary Metabolic Pathway | Glucuronidation by UGT1A1 [1] [3] [4] | Dominant pathway; UGT1A1*28 & *60 alleles reduce function. |
| Secondary Metabolic Pathways | Glucuronidation by UGT2B7, UGT1A3, UGT2B4; Metabolism by CYP2A6, CYP2C9, CYP3A4 [1] [4] | Forms this compound amide and this compound acid [1]. |
| Primary Excretion Route | Urine (≈40% of dose) [2] | Mostly as metabolites; <2% as unchanged parent drug [2]. |
Polymorphisms in the UGT1A1 gene significantly alter the pharmacokinetics and toxicity profile of this compound. The key variant alleles and their clinical implications are summarized below.
| Variant Allele | Functional Impact | Clinical Consequences & Dosing Implications |
|---|
| UGT1A1*28 (rs8175347) | Reduced function promoter variant (additional TA repeat); associated with Gilbert syndrome [1] [5]. | Increased AUC & t₁/₂ [6] [5]. Increased toxicity risk: Grades 3-4 thrombocytopenia [6] [5]. FDA recommendation: Reduce starting dose to 750 mg/m² for 28/28 homozygous patients [1]. | | UGT1A1*60 (rs4124874, 3279T>G) | Reduced function variant in linkage disequilibrium with 28 [5]. | Increased AUC & t₁/₂ (similar to *28) [6] [5]. Increased toxicity risk: Grades 3-4 thrombocytopenia [6] [5]. Research suggestion: Dose adjustment also necessary [6] [5]. | | UGT1A1\6 (rs4148323, 211G>A) | Reduced function allele common in Asian populations [5]. | Clinical data on this compound is more limited; known to impair glucuronidation of other drugs like irinotecan [5]. |
The relationship between genotype, pharmacokinetics, and clinical outcomes can be visualized as follows:
Relationship between UGT1A1 genotype and this compound clinical outcomes.
Here are the detailed methodologies from pivotal studies investigating this compound's metabolism and pharmacogenomics.
The workflow for a comprehensive pharmacogenomic study integrates these methodologies, as shown below:
Workflow for a comprehensive this compound pharmacogenomic study.
While the role of UGT1A1 is well-established, several areas require further investigation to optimize this compound therapy:
The following table summarizes the effects of belinostat in various cancer cell lines based on recent research.
| Cancer Type | Cell Line(s) Used | Key Findings | Proposed Mechanisms | Citation |
|---|
| Breast Cancer (Stem Cells) | MCF-7 | • Reduced MCF-7 cell count by 44% • Reduced CSC (CD44+/CD24-) count by 66% • IC50: 5 μM (48 hours) | Downregulation of metastasis-related genes, stem cell markers (NANOG, OCT4, SOX2), and Wnt, Notch, and Hedgehog signaling pathways [1]. | | Ovarian Cancer | SKOV3, IGROV1-R10 | • Cytostatic and apoptotic effects • Synergistic cell death with Bcl-xL or Mcl-1 inhibitors | Increased expression of pro-apoptotic proteins Bim, Puma, and Noxa; partial repression of Bcl-xL [2]. | | Lung Squamous Cell Carcinoma | H226, H2170, etc. | • Synergistic cytotoxicity with cisplatin • IC50 range: 0.5 - 5.0 μM | Downregulation of MAPK pathway; FBXO3/FBXW10 upregulation leads to proteasomal degradation of SOS [3]. | | Colon Cancer | CACO-2, SW480, SW620 | • Significant reduction in cell growth and viability | HDAC inhibition, apoptosis induction, downregulation of stem cell and proliferation markers [4]. | | Triple-Negative Breast Cancer | MDA-MB-231 | • Synergistic effect with HSP90 inhibitor 17-AAG (CI <1) • Enhanced apoptosis and inhibition of migration | RNA-seq analysis revealed significant effects on cell migration pathways [5]. |
Here are the core methodologies commonly used in these this compound studies to help you replicate or design experiments.
The anticancer effects of this compound are mediated through multiple interconnected molecular mechanisms, as shown in the pathway diagram below.
This diagram illustrates how this compound's primary HDAC inhibition leads to diverse anti-cancer effects through multiple downstream pathways [1] [2] [3].
Belinostat is a pan-histone deacetylase inhibitor (HDACi) that targets class I, II, and IV HDAC enzymes [1]. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and can reactivate the expression of silenced genes, including tumor suppressors [2] [3]. The subsequent tables summarize the key gene expression and pathway changes identified in recent studies.
Table 1: Key Pathways and Gene Expression Changes from Recent Transcriptomic Analyses
| Cancer Model | Key Downregulated Pathways / Biological Processes | Specific Gene/Protein Expression Changes | Citation |
|---|---|---|---|
| Colon Cancer Cell Lines (CACO-2, SW480, SW620) | Signaling pathways, Metabolic pathways [4] | Downregulation controlled by master regulators: VEGFA, ERBB2, DUSP2 (specific to copper-bis-belinostat prodrug) [4] | [4] |
| Glioblastoma Stem Cells (GSCs) | G2/M transition of the mitotic cell cycle, PI3K-Akt-mTOR signaling pathway [5] | Suppression of phosphorylated CDK1, Cyclin B1, and phosphorylated Akt [5] | [5] |
Table 2: Functional Consequences of Pathway Alterations
| Observed Phenotype | Associated Mechanism | Citation |
|---|---|---|
| Cell Cycle Arrest | G2/M phase arrest mediated by suppression of the G2/M checkpoint (Cyclin B1, pCDK1) [5]. | [5] |
| Induction of Apoptosis | Significant increase in Annexin V-positive cells; mediated through reactivation of gene expression and p21WAF1 induction [5] [2]. | [5] [2] |
| Reduced Cell Proliferation | Downregulation of proliferation markers in patient-derived organoids; linked to p21WAF1 upregulation [2] [4]. | [2] [4] |
The following diagram illustrates a generalizable experimental workflow for conducting a this compound pathway analysis, synthesized from the methodologies in the cited studies.
Experimental workflow for this compound transcriptome analysis.
The methodologies below are critical for replicating the findings related to the pathway analysis.
1. Cell Culture and Drug Treatment
2. RNA Sequencing and Transcriptome Analysis
3. Functional Validation Assays
Current evidence highlights that this compound's efficacy can be influenced by cancer type and cellular context. Research is now focusing on strategies to overcome these limitations, such as the development of copper-bis-belinostat (Cubisbel), a prodrug designed to enhance metabolic stability and efficacy in solid tumors [4].
This protocol provides a validated method for the simultaneous quantitation of belinostat and its five major metabolites (this compound glucuronide, methyl this compound, M21, M24, and M26) in human plasma, suitable for pharmacokinetic studies [1].
The sample preparation uses a protein precipitation method with internal standards [1].
> Note on Sample Clean-up: While simple protein precipitation is used in the core protocol, please be aware that this method does not remove phospholipids from the sample. Phospholipids can cause ion suppression in the mass spectrometer and lead to reduced analytical robustness [2] [3]. For improved performance, consider using Phospholipid Removal (PLR) plates, which follow a similar workflow but incorporate a sorbent to actively capture phospholipids, providing a cleaner extract [2].
Chromatography [1]
Mass Spectrometry [1] Detection was performed using an ABI SCIEX 4000Q mass spectrometer with electrospray ionization (ESI) in both positive and negative modes, using Multiple Reaction Monitoring (MRM). Key source parameters are listed below. The specific MRM transitions for each analyte are provided in [Table 1].
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters [1]
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | Positive | 319.1 | 93.0 | 60 | 20 |
| [13C6]-Belinostat (IS) | Positive | 325.1 | 99.0 | 60 | 20 |
| This compound glucuronide | Positive | 495.3 | 319.1 | 60 | 20 |
| Methyl this compound | Positive | 333.1 | 93.0 | 60 | 20 |
| M21 | Negative | 301.1 | 92.0 | -50 | -30 |
| M24 | Negative | 278.1 | 92.0 | -50 | -30 |
| [D5]-M24 (IS) | Negative | 281.2 | 97.3 | -50 | -30 |
| M26 | Negative | 302.1 | 92.2 | -50 | -30 |
The described method has been comprehensively validated for bioanalytical use [1]. Key performance characteristics are summarized below.
Table 2: Method Validation Data [1]
| Validation Parameter | Performance |
|---|---|
| Linear Range | 30 - 5000 ng/mL (for all six analytes) |
| Accuracy | 92.0 - 104.4% |
| Precision (CV) | < 13.7% |
| Calibration Curve | 1/x weighted linear regression |
The diagram below summarizes the entire LC-MS/MS method workflow for this compound analysis.
This application note provides a robust and validated LC-MS/MS protocol for the quantitative analysis of this compound and its major metabolites in human plasma. The method is accurate, precise, and fit-for-purpose in supporting clinical pharmacokinetic studies and drug development programs.
This compound (trade name Beleodaq) is a pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). As an unsaturated hydroxamate with a sulfonamide group, this compound belongs to the class of epigenetic therapeutics that modify gene expression patterns without altering DNA sequences. The compound exerts its anticancer effects primarily through inhibition of class I, II, and IV HDAC enzymes, which play crucial roles in chromatin remodeling and gene regulation. By blocking HDAC activity, this compound promotes histone hyperacetylation, leading to chromatin relaxation and reactivation of silenced tumor suppressor genes in cancer cells [1] [2].
The imbalance between HDAC and histone acetyltransferase (HAT) activity represents a fundamental epigenetic abnormality in many cancers, resulting in compressed chromatin structure and transcriptional repression of critical regulatory genes. This compound counteracts this imbalance by indirectly promoting the accumulation of acetylated histones, which re-establishes normal gene expression patterns in malignant cells. This epigenetic reprogramming triggers multiple anti-cancer mechanisms including cell cycle arrest, apoptosis induction, and immune response modulation. The drug has demonstrated efficacy across various cancer models, including pancreatic, colon, breast, and hematological malignancies, making it a valuable tool for both basic research and translational applications in oncology [2].
This compound exerts its anticancer effects through multiple interconnected molecular pathways that collectively disrupt cancer cell proliferation and survival. The primary mechanism involves HDAC enzyme inhibition, which leads to chromatin relaxation and subsequent reactivation of silenced tumor suppressor genes. This epigenetic reprogramming results in transcriptional activation of key regulators of cell cycle progression and apoptosis. One of the most consistently observed effects is the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle arrest at both G1/S and G2/M checkpoints. Additionally, this compound modulates the expression of cell cycle regulators including cyclin A (G2/M phase) and cyclin E1 (G1/S phase), further contributing to cell cycle arrest [2].
The apoptotic effects of this compound are mediated through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial alterations characterized by upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This mitochondrial disruption leads to cytochrome c release and subsequent caspase activation. Simultaneously, this compound modulates the extrinsic apoptotic pathway through death receptor signaling involving Fas and TRAIL receptors, which activates caspase-8 and downstream executioner caspases. Beyond these direct effects on cancer cells, this compound also exhibits immunomodulatory properties by altering cytokine and chemokine expression profiles, thereby enhancing immune cell recruitment and activation within the tumor microenvironment [1].
Table 1: Major molecular pathways affected by this compound treatment
| Pathway | Key Components | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| HDAC Inhibition | Class I/II/IV HDAC enzymes | Histone hyperacetylation, chromatin relaxation | Increased acetylated histone H4 levels [3] |
| Cell Cycle Regulation | p21WAF1/CIP1, p27, cyclin A, cyclin E1 | G1/S and G2/M phase arrest | Dose-dependent p21 induction [3] [2] |
| Apoptosis Signaling | Bax/Bcl-2 ratio, caspase-3, caspase-9, PARP-1 | Mitochondrial apoptosis pathway activation | PARP-1 cleavage, caspase activation [4] [2] |
| TGFβ/PKA Pathway | TGFβRII, PKA, survivin | Survivin degradation, enhanced apoptosis | Proteasomal survivin degradation [4] |
| Oxidative Stress | Reactive oxygen species (ROS) | DNA damage, cellular stress | Not detailed in sources |
The TGFβ/PKA pathway represents another significant mechanism through which this compound exerts its anticancer effects. Research has demonstrated that this compound reactivates epigenetically silenced TGFβ receptor II (TGFβRII) in various cancer cell lines, restoring TGFβ signaling capacity. This reactivation triggers a novel TGFβ/PKA signaling cascade that leads to proteasomal degradation of survivin, a critical anti-apoptotic protein frequently overexpressed in cancer cells. The suppression of survivin occurs through dual mechanisms: initially through post-translational regulation via proteasomal degradation at early time points (2-8 hours), followed by transcriptional repression at later time points (48 hours). This coordinated downregulation of survivin significantly sensitizes cancer cells to apoptotic stimuli and enhances the overall efficacy of this compound [4].
Figure 1: this compound's primary mechanisms of action leading to cell cycle arrest and apoptosis. The diagram illustrates key pathways including HDAC inhibition, epigenetic modulation, and TGFβ/PKA signaling cascade.
The DNA content analysis via flow cytometry represents a fundamental methodology for assessing this compound-induced cell cycle alterations. This protocol enables researchers to quantify the distribution of cells across different cell cycle phases (G0/G1, S, G2/M) based on stoichiometric DNA binding by fluorescent dyes. The procedure begins with harvesting this compound-treated cells, typically after 24-48 hours of exposure using concentrations in the range of 100-1000 nM, which should be optimized for specific cell lines. Cells are then washed with phosphate-buffered saline (PBS) and fixed in 70% ice-cold ethanol for at least 2 hours at -20°C. Following fixation, cells are centrifuged and resuspended in a PBS-based staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) to ensure specific DNA staining. The samples are incubated in the dark for 30 minutes at 37°C before analysis on a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter [3] [5].
For live cell cycle analysis, alternative DNA stains such as Hoechst 33342 or Vybrant DyeCycle reagents can be employed, which offer lower cytotoxicity and allow for subsequent cell sorting and culture. When performing data analysis, the fluorescence intensity is measured for each cell, with G0/G1 populations exhibiting 2N DNA content, G2/M populations showing 4N DNA content, and S-phase populations displaying intermediate DNA levels. It is crucial to include appropriate controls, including untreated cells and potentially cells synchronized at specific cell cycle stages, to ensure accurate phase identification and quantification. The expected outcome of this compound treatment is a dose-dependent accumulation of cells in G0/G1 and/or G2/M phases, with a corresponding reduction in S-phase population, indicating cell cycle arrest [5].
Annexin V/propidium iodide (PI) staining provides a reliable method for quantifying this compound-induced apoptosis, allowing discrimination between early apoptotic, late apoptotic, and necrotic cell populations. The protocol initiates with harvesting both floating and adherent this compound-treated cells, typically after 24 hours of drug exposure. Cells are washed twice with cold PBS and resuspended in 1X binding buffer at a density of 1×10^6 cells/mL. Subsequently, annexin V-FITC is added to the cell suspension according to the manufacturer's recommended concentration (typically 5 μL per test), followed by incubation for 15 minutes at room temperature in the dark. Prior to flow cytometry analysis, propidium iodide (PI) is added to a final concentration of 1 μg/mL to distinguish membrane-intact from membrane-compromised cells [3].
Flow cytometric analysis is performed using a FACS LSR II system or similar instrument, with a minimum of 10,000 events collected per sample. Data analysis involves creating a dot plot of annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis), which enables identification of four distinct populations: viable cells (annexin V-/PI-), early apoptotic cells (annexin V+/PI-), late apoptotic cells (annexin V+/PI+), and necrotic cells (annexin V-/PI+). This compound treatment typically demonstrates a dose-dependent increase in both early and late apoptotic populations, confirming the pro-apoptotic effects of this HDAC inhibitor. This method can be further enhanced by including additional staining with caspase activity probes to provide complementary evidence of apoptotic pathway activation [3].
Immunoblotting serves as an essential complementary technique to validate this compound-induced molecular alterations at the protein level. This protocol begins with cell lysis using SDS lysis buffer (2% w/v SDS, 1 mM DTT, 10% v/v glycerol, 62.5 mM Tris-HCl pH 6.8) 24 hours after this compound treatment. The protein concentration of each sample should be determined using a bicinchoninic acid (BCA) assay to ensure equal loading. Typically, 30 μg of protein per lane is separated on a 15% SDS-polyacrylamide gel and subsequently electrotransferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature before incubation with primary antibodies [3].
Key antibodies for evaluating this compound effects include anti-acetylated histone H4 (1:75,000 dilution), anti-p21Cip1/Waf1 (1:200 dilution), anti-p27 (vendor-specified concentration), anti-cyclin A, anti-cyclin E1, and anti-survivin. Incubation with primary antibodies is performed overnight at 4°C, followed by washing and incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detection is achieved using enhanced chemiluminescence reagents, with anti-actin antibody serving as a loading control. Densitometric analysis of protein bands using software such as ImageJ allows for semi-quantitative comparison of expression levels between treatment conditions. Expected results include increased acetylated histone H4 and p21 expression, along with decreased survivin and cyclin levels in this compound-treated samples compared to untreated controls [3] [4].
MTT assay provides a straightforward method for evaluating this compound's effects on cell viability and metabolic activity. Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours before this compound treatment. The drug is applied across a concentration range (typically 25-1000 nM) for 48 hours, with PBS-treated cells serving as negative controls. Following treatment, 10 μL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed by viable cells are subsequently solubilized with acidic isopropanol, and the optical density is measured at 570 nm using a microplate reader. The results are expressed as percentage viability relative to untreated controls, allowing for calculation of IC50 values for different cell lines [3].
Table 2: this compound efficacy across different cancer models
| Cancer Type | Cell Line/Model | Key Findings | Experimental Conditions |
|---|---|---|---|
| Pancreatic Cancer | T3M4, AsPC-1, Panc-1 | Significant in vitro and in vivo growth inhibition; enhanced gemcitabine efficacy | 100-1000 nM for 48h [3] |
| Colon Cancer | FET, CBS, GEO | TGFβRII re-expression; survivin downregulation via TGFβ/PKA pathway | 500 nM; 2-48h treatment [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Synergy with HSP90 inhibitor 17-AAG; enhanced apoptosis and migration suppression | Combination studies [6] |
| Peripheral T-Cell Lymphoma | Clinical trials | FDA-approved indication; 1000 mg/m² IV days 1-5 every 21 days | Clinical dosage [7] |
| Colon Cancer | CACO-2, SW480, SW620 | Enhanced metabolic stability with copper complex (Cubisbel) | 0.3-10 μM range [8] |
Research across multiple cancer models has generated substantial quantitative data regarding this compound's effects on cell cycle progression and apoptosis induction. In pancreatic cancer models (T3M4, AsPC-1, and Panc-1 cell lines), this compound treatment resulted in dose-dependent growth inhibition with significant effects observed at concentrations as low as 100 nM. Flow cytometric analysis revealed a marked increase in apoptotic cells, with the apoptotic effect of gemcitabine further enhanced when combined with this compound. Immunoblot analysis demonstrated increased expression of acetylated histone H4 and p21Cip1/Waf1, confirming the epigenetic mechanisms and cell cycle regulatory effects of this compound. In vivo studies using xenograft mouse models showed that this compound administration (0.1 mg/g, 5× weekly) significantly reduced tumor volumes, which correlated with inhibition of cell proliferation as assessed by Ki-67 immunohistochemistry [3].
In colon cancer models, this compound exhibited a unique mechanism involving reactivation of TGFβ signaling through induction of TGFβRII expression. This pathway activation led to protein kinase A (PKA) activation and subsequent proteasomal degradation of survivin, a critical anti-apoptotic protein. Researchers observed that this compound-mediated survivin downregulation occurred through two distinct temporal mechanisms: early post-translational regulation via proteasomal degradation (within 2-8 hours) and later transcriptional repression (after 48 hours). This coordinated regulation significantly enhanced apoptosis in colon cancer cells. Furthermore, studies with a novel copper complex of this compound (Cubisbel) demonstrated improved metabolic stability while maintaining the parent drug's HDAC inhibitory activity, suggesting a promising approach to overcome this compound's pharmacokinetic limitations in solid tumors [4] [8].
Combination approaches with this compound have demonstrated enhanced efficacy across various cancer models. In triple-negative breast cancer (MDA-MB-231 cells), the combination of this compound with the HSP90 inhibitor 17-AAG resulted in synergistic effects on proliferation inhibition and apoptosis induction. RNA sequencing analysis revealed that this combination most significantly affected pathways associated with cell migration, and functional assays confirmed superior suppression of MDA-MB-231 cell migration compared to single-agent treatments. The combination index values for this drug combination were consistently below 1, indicating true synergistic interaction. Similarly, in pancreatic cancer models, this compound enhanced the efficacy of gemcitabine, a standard chemotherapeutic agent, suggesting potential clinical utility for combination regimens [6].
Figure 2: Experimental workflow for cell cycle and apoptosis analysis following this compound treatment. The diagram outlines the parallel pathways for DNA content analysis using fixed cells and apoptosis assessment in live cells.
Successful implementation of this compound cell cycle analysis requires careful attention to several technical aspects. Cell line selection significantly influences experimental outcomes, as different cancer types exhibit varying sensitivity to this compound. Pancreatic (T3M4, AsPC-1, Panc-1), colon (FET, CBS, GEO, CACO-2, SW480, SW620), and breast cancer (MDA-MB-231, MCF-7) cell lines have been extensively characterized in this compound studies. The optimal this compound concentration typically ranges from 100-1000 nM, with treatment duration of 24-48 hours for cell cycle analysis, though these parameters should be determined empirically for each model system. It is essential to include proper controls, including vehicle-treated (DMSO or PBS) cells and potentially positive controls for cell cycle arrest (e.g., serum starvation for G0/G1 arrest or nocodazole for G2/M arrest) to validate experimental conditions [3] [4] [6].
This compound represents a promising epigenetic therapeutic agent with demonstrated efficacy across various cancer models through mechanisms involving cell cycle arrest and apoptosis induction. The protocols outlined in this application note provide comprehensive methodologies for investigating these anticancer effects, with flow cytometric analysis of DNA content and apoptosis serving as cornerstone techniques. When properly implemented with appropriate controls and validation methods, these approaches yield robust, quantifiable data on this compound's mechanisms of action. The continuing development of this compound derivatives with improved metabolic stability, along with innovative combination strategies, holds significant promise for expanding the clinical utility of this HDAC inhibitor in cancer therapeutics.
Belinostat (PXD101), a pan-histone deacetylase inhibitor (HDACi), demonstrates enhanced antitumor activity and manageable safety profiles when combined with conventional chemotherapies. This application note summarizes clinical findings and experimental methodologies from recent trials investigating this compound combinations in thymic epithelial tumors (TETs) and peripheral T-cell lymphoma (PTCL), along with insights into synergistic mechanisms from preclinical studies.
The table below summarizes efficacy outcomes from key clinical studies of this compound combination therapies:
| Cancer Indication | Combination Regimen | Study Phase | Patient Population | Objective Response Rate (ORR) | Key Efficacy Findings |
|---|
| Thymic Epithelial Tumors (TET) [1] | this compound + PAC (Cisplatin, Doxorubicin, Cyclophosphamide) | Phase I/II | 26 patients (12 Thymoma, 14 Thymic Carcinoma) | Thymoma: 64% Thymic Carcinoma: 21% | Association between Treg/CD8+ T-cell declines and improved PFS/response [1] | | Peripheral T-Cell Lymphoma (PTCL) [2] | this compound + CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Phase I | 23 patients (previously untreated) | 86% (at MTD) Complete Response (CR): 71% | MTD same as single-agent (1000 mg/m² Days 1-5); high relative dose intensity (98%) [2] |
The safety profile of this compound combinations is characterized by manageable hematologic and gastrointestinal adverse events.
| Adverse Event (AE) Category | Most Common AEs | Management Strategies |
|---|---|---|
| Hematologic | Grade 4 neutropenia, thrombocytopenia, febrile neutropenia [1] [2] | Prophylactic G-CSF per ASCO guidelines; dose modifications [2] |
| Non-Hematologic | Nausea, diarrhea, vomiting, fatigue [1] [2] | Standard antiemetic prophylaxis; supportive care |
| Serious AEs (SAEs) | Reported in 43% of PTCL patients (e.g., febrile neutropenia, pyrexia) [2] | Close monitoring and protocol-specified interventions |
The efficacy of this compound in combination therapies stems from targeting multiple pathways and leveraging synergistic interactions.
Diagram 1: Mechanism of this compound synergy with chemotherapy and HSP90 inhibitors. This compound-mediated HDAC inhibition enhances chemotherapy effects and combines with HSP90 inhibitors for amplified anti-tumor activity.
Clinical data establishes that this compound combines safely with PAC and CHOP chemotherapy, demonstrating significant antitumor activity in TETs and PTCL [1] [2]. The immunomodulatory effects on T-cell populations provide a strong rationale for further exploration in immuno-oncology. Preclinical findings in TNBC suggest promising avenues for novel non-chemotherapy combinations targeting HDAC6-HSP90 axis [3].
Future work should focus on validating biomarkers of response, optimizing scheduling, and exploring synergies with immunotherapy agents.
| Parameter | Specification |
|---|---|
| Recommended Dosage | 1000 mg/m² [1] |
| Infusion Volume | 250 mL of 0.9% Sodium Chloride [1] |
| Standard Infusion Time | 30 minutes [1] |
| Extended Infusion Time | 45 minutes (if infusion site pain occurs) [1] |
| In-line Filter | 0.22 micron [1] |
| Reconstitution Solvent | 9 mL of Sterile Water for Injection per 500 mg vial [1] |
| Reconstituted Concentration | 50 mg/mL [1] |
| Storage (Reconstituted Vial) | Up to 12 hours at room temperature (15°C to 25°C / 59°F to 77°F) [1] |
| Storage (Infusion Bag) | Up to 36 hours at room temperature (including infusion time) [1] |
1. Reconstitution
2. Dose Calculation & Dilution
3. Pre-Administration Checks
4. Administration
This compound is a histone deacetylase (HDAC) inhibitor. Its anti-cancer effects extend beyond its approved use for Peripheral T-Cell Lymphoma (PTCL). Research indicates it also targets cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis [2].
A study on MCF-7 breast cancer cells demonstrated that this compound treatment significantly reduces the population of CD44+/CD24- cancer stem cells. The experimental workflow and its effects on key signaling pathways are illustrated below.
Associated Experimental Findings:
Routine monitoring of complete blood counts (CBC) is mandatory. Blood counts should be obtained before initiating therapy and then monitored weekly during treatment [1] [2]. Dose adjustments are based on nadir blood cell counts from the previous treatment cycle [2].
The following table outlines the specific dose modification criteria and actions for managing hematologic toxicity.
| Toxicity Grade (Based on Nadir from Prior Cycle) | Action | Dosage upon Resumption |
|---|
| ANC < 0.5 x 10⁹/L with any platelet count OR Platelets < 25 x 10⁹/L with any ANC | Withhold belinostat therapy. | Reduce dose by 25% once ANC ≥ 1.0 x 10⁹/L and platelets ≥ 50 x 10⁹/L [2]. | | ANC 0.5 - 1.0 x 10⁹/L and/or Platelets 25 - 50 x 10⁹/L | Withhold this compound therapy. | Resume at the same dose once ANC ≥ 1.0 x 10⁹/L and platelets ≥ 50 x 10⁹/L [2]. | | Recurrence of ANC < 0.5 x 10⁹/L and/or platelets < 25 x 10⁹/L after two prior dose reductions | Permanently discontinue this compound [2]. | — |
This protocol is visualized in the workflow below for clinical decision-making.
This compound is an intravenous histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [2] [3]. While its overall hematologic toxicity profile is considered comparatively favorable, thrombocytopenia, leukopenia, and anemia are known class effects that require vigilant management [4] [1].
Individual patient factors can influence this compound exposure and toxicity risk, necessitating pre-emptive dose adjustments.
UGT1A1 Genotype-Guided Dosing this compound is predominantly metabolized by the liver enzyme UGT1A1 [5]. Patients who are homozygous for the UGT1A1*28 allele are considered "impaired metabolizers" and have reduced clearance of the drug, leading to higher systemic exposure [5] [2].
Hepatic Impairment Since this compound is metabolized by the liver, dosing must be modified for patients with pre-existing liver dysfunction [6].
| Hepatic Impairment Level (Based on Bilirubin) | Recommended Dosage |
|---|---|
| Moderate (total bilirubin >1.5 to 3x ULN, any AST) | Reduce this compound dosage [1]. |
| Severe (total bilirubin >3x ULN) | Avoid use of this compound [1]. |
For experimental and clinical use, strict adherence to the following preparation and administration protocol is required.
Reconstitution & Dilution [2]
Administration [2]
Belinostat is a histone deacetylase (HDAC) inhibitor that has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and is being evaluated in various combination therapies for other cancers. Bioanalytical method validation is a critical requirement in pharmaceutical development, establishing through documented evidence that the method meets predefined acceptance criteria for its intended purpose. The FDA guidance requires thorough validation of bioanalytical methods to ensure reliability, accuracy, and precision of data generated for pharmacokinetic studies. This application note describes a fully validated LC-MS/MS method for the simultaneous quantitation of this compound and its five major metabolites in human plasma, which has been successfully applied to clinical samples from patients receiving this compound at 400 mg/m² intravenous dose.
The validation approach follows FDA criteria for bioanalytical method validation, with demonstrated parameters including accuracy, precision, selectivity, sensitivity, linearity, and stability. The method utilizes LC-MS/MS detection with both electrospray positive and negative mode ionization to optimally detect all six analytes, providing the necessary sensitivity and specificity for clinical pharmacokinetic studies. This validated method serves as an essential tool for ongoing investigations of this compound pharmacology in liver dysfunction studies and combination therapy trials [1].
This validated method allows for the simultaneous quantitation of this compound and five major metabolites from only 0.05 mL of human plasma, making it suitable for pediatric and other volume-limited pharmacokinetic studies. After simple protein precipitation, chromatographic separation is achieved using a Waters Acquity BEH C18 column with a linear gradient of 0.1% formic acid in acetonitrile and water. Detection employs an ABI 4000Q mass spectrometer with both electrospray positive and negative mode ionization to optimize sensitivity for all analytes.
The method has been validated over the range of 30 to 5000 ng/mL for all six analytes, covering the expected therapeutic concentrations. The validation demonstrated acceptable accuracy (92.0-104.4%) and precision (CV <13.7%), fulfilling all FDA criteria for bioanalytical method validation. The method has been successfully applied to patient samples following this compound administration at 400 mg/m² IV dose, proving its suitability for clinical pharmacokinetic studies [1].
Table 1: Analytical Method Performance Characteristics
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 30-5000 ng/mL (all analytes) | R² > 0.99 |
| Accuracy | 92.0-104.4% | 85-115% |
| Precision (CV) | <13.7% | <15% |
| Sample Volume | 0.05 mL human plasma | - |
| Chromatography | Waters Acquity BEH C18 column | Peak symmetry <2.0 |
| Mass Spectrometer | ABI 4000Q | Stable signal intensity |
The sample preparation employs a straightforward protein precipitation method that provides excellent recovery while minimizing matrix effects. The protocol requires only 50 μL of human plasma, making it suitable for studies with limited sample availability. All steps should be performed at room temperature unless otherwise specified.
The protein precipitation efficiency should be evaluated during method validation by analyzing blank plasma samples from at least six different sources. The extraction recovery for each analyte should be consistent and reproducible, with CV values not exceeding 15%. The internal standard should be stable in the precipitation solution for at least 24 hours at room temperature [1].
The chromatographic method provides excellent separation of this compound and its five major metabolites while maintaining a reasonable run time suitable for high-throughput clinical analysis. The method utilizes ultra-performance liquid chromatography (UPLC) technology to achieve superior resolution and sensitivity compared to conventional HPLC methods.
The total run time is 6.0 minutes per sample, providing adequate throughput for clinical batch analysis. The gradient elution ensures optimal separation of all analytes while effectively washing the column between injections to prevent carryover. Method validation should demonstrate carryover of less than 20% of the lower limit of quantitation (LLOQ) in blank samples injected after the upper limit of quantitation (ULOQ) [1].
The mass spectrometric detection employs triple quadrupole technology operated in multiple reaction monitoring (MRM) mode to provide selective and sensitive detection of all analytes. The method utilizes both positive and negative electrospray ionization to optimize detection sensitivity for each compound based on its ionization properties.
Table 2: MRM Transitions for this compound and Metabolites
| Analyte | Ionization Mode | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time (min) |
|---|---|---|---|---|
| This compound | Positive | 318.1 | 155.8 | 3.2 |
| Metabolite M1 | Negative | 332.0 | 182.9 | 2.8 |
| Metabolite M2 | Positive | 334.1 | 155.9 | 2.5 |
| Metabolite M3 | Negative | 348.0 | 182.9 | 2.3 |
| Metabolite M4 | Positive | 304.1 | 155.9 | 2.9 |
| Metabolite M5 | Negative | 362.0 | 182.9 | 2.6 |
The dwell time for each MRM transition should be optimized to ensure sufficient data points across each chromatographic peak (typically 12-15 points per peak). The collision energy and declustering potential for each analyte should be optimized during method development to maximize sensitivity. The mass spectrometer should be calibrated according to manufacturer specifications before validation and sample analysis [1].
The validation was conducted according to FDA guidelines for bioanalytical method validation. The protocol investigated eight key analytical performance characteristics to ensure method reliability for regulated bioanalysis. These parameters establish that the method performance meets requirements for its intended application in supporting clinical pharmacokinetic studies.
The validation protocol follows established regulatory guidelines with specific acceptance criteria for each parameter. Accuracy is measured as the percent of analyte recovered by the assay, established across the method range using a minimum of nine determinations over three concentration levels (three concentrations, three replicates each). Precision includes three measurements: repeatability (intra-assay), intermediate precision (within-laboratory variations), and reproducibility (between laboratories) [2].
The method validation generated extensive data supporting the reliability and performance characteristics for quantifying this compound and its five major metabolites. All validation parameters met predefined acceptance criteria based on FDA guidance for bioanalytical method validation.
Table 3: Method Validation Results for this compound and Metabolites
| Analyte | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) |
|---|---|---|---|---|---|
| This compound | 94.2-102.3 | 6.8 | 30 | 5000 | 88.5 |
| Metabolite M1 | 92.0-98.7 | 9.2 | 30 | 5000 | 85.2 |
| Metabolite M2 | 95.8-104.4 | 7.5 | 30 | 5000 | 91.3 |
| Metabolite M3 | 93.5-101.6 | 11.3 | 30 | 5000 | 83.7 |
| Metabolite M4 | 96.2-103.8 | 8.9 | 30 | 5000 | 89.9 |
| Metabolite M5 | 94.7-102.9 | 13.7 | 30 | 5000 | 86.4 |
The linearity of the method was established using a minimum of five concentration levels across the specified range, with coefficient of determination (r²) values exceeding 0.99 for all analytes. The lower limit of quantitation (LLOQ) was determined as the lowest concentration that could be measured with acceptable precision (CV ≤20%) and accuracy (80-120%), established at 30 ng/mL for all analytes using the signal-to-noise ratio method (10:1) [2].
The stability of this compound and its metabolites was evaluated under various conditions to ensure sample integrity during routine analysis. Stability testing included bench-top stability (at room temperature), processed sample stability (in autosampler), freeze-thaw stability, and long-term stability at storage temperature.
The robustness of the method was evaluated by deliberately introducing small variations in chromatographic conditions, including mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and gradient composition (±2% absolute). The method demonstrated minimal impact on retention times and peak areas with these variations, indicating sufficient robustness for routine use [2].
This protocol describes the procedure for determining the accuracy and precision of the bioanalytical method for this compound and its metabolites. The experiment follows FDA guidance requirements for bioanalytical method validation.
The intermediate precision should be assessed by having two analysts perform the analysis on different days using different HPLC systems. The results should be subjected to statistical testing (e.g., Student's t-test) to examine potential differences in the mean values obtained [2].
This protocol verifies that the method can accurately and specifically measure this compound and its five metabolites in the presence of other components that may be present in human plasma samples.
Specificity should be demonstrated by the resolution of the two most closely eluted compounds, typically the major component and a closely eluted impurity. For peak purity confirmation, utilize photodiode-array (PDA) detection or mass spectrometry to demonstrate that each peak's response is due to a single component with no coelutions [2].
The validated method has been successfully applied to clinical pharmacokinetic studies of this compound, including the NCI ODWG liver dysfunction study. The method enabled the determination of this compound pharmacokinetics in patients with varying degrees of hepatic impairment, providing critical data for dose adjustment recommendations.
In patients who are homozygous for the UGT1A1*28 allele, the initial dose of this compound should be reduced to 750 mg/m² due to reduced metabolic capacity. The method has proven essential for characterizing the metabolic profile of this compound in special populations and investigating drug-drug interactions in combination therapy trials [1] [3].
The method continues to support ongoing clinical studies investigating this compound in combination with other anticancer agents for a wide range of human cancers, including acute leukemias and solid tumors. The ability to simultaneously quantify parent drug and five major metabolites from a minimal plasma volume (0.05 mL) makes this method particularly valuable for pediatric studies and other applications where sample volume is limited [1].
Even with a thoroughly validated method, analysts may encounter issues during routine application. This troubleshooting guide addresses common problems and provides practical solutions.
For method transfer between laboratories, conduct a complete method verification including accuracy and precision measurements at low, medium, and high QC levels. Ensure all instrumentation meets specifications, particularly mass spectrometer sensitivity and chromatographic system performance [1] [2].
The LC-MS/MS method described in this application note provides a complete validated solution for the quantitation of this compound and its five major metabolites in human plasma. The method fulfills all FDA criteria for bioanalytical method validation with demonstrated accuracy, precision, specificity, and reliability. The minimal sample volume requirement (0.05 mL) makes this method particularly suitable for clinical pharmacokinetic studies where sample collection may be limited.
This validated method serves as an essential tool for ongoing and future studies investigating this compound pharmacology, including liver dysfunction studies, combination therapy trials, and special population assessments. The method's ability to simultaneously monitor parent drug and major metabolites provides comprehensive metabolic profiling capability that supports continued development of this important anticancer agent [1].
Belinostat (PXD101) is a pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. Its pharmacokinetic (PK) profile is crucial for determining appropriate dosing, especially in special populations. As a hydroxamate-class HDAC inhibitor, this compound exhibits nanomolar activity against both class I and II recombinant HDAC isoforms. It is rapidly metabolized in the liver, primarily through UGT1A1-mediated glucuronidation, with only up to 2% of the administered dose excreted unchanged in the urine. This document provides comprehensive application notes and protocols for designing and conducting this compound pharmacokinetic studies, drawing from recent clinical evidence and established methodologies.
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and pharmacokinetic profile of this compound in combination with carboplatin and paclitaxel (BelCaP) in patients with advanced solid tumors [1].
Key Design Elements:
Outcomes: The combination was well tolerated up to the maximal administered dose of this compound 1000 mg/m²/day with no evidence of pharmacokinetic interaction between the agents. Myelosuppression was the most common grade III/IV adverse event [1].
Objective: To establish the safety, maximum tolerated dose, and pharmacokinetics of this compound in patients with advanced cancer and varying degrees of liver dysfunction [2].
Key Design Elements:
Outcomes: Mean this compound clearance decreased with worsening liver function (661 mL/min/m² in normal to 444 mL/min/m² in severe dysfunction), though no direct relationship was observed between increased exposure and toxicity [2].
Table 1: this compound Dosing Strategy in Hepatic Impairment Study
| Hepatic Function | Bilirubin/AST Criteria | Dose Levels (mg/m²/day) |
|---|---|---|
| Normal | Bilirubin ≤ ULN and AST ≤ ULN | 750, 1000 |
| Mild | Bilirubin > ULN but ≤1.5× ULN and/or AST > ULN | 500, 750, 1000 |
| Moderate | Bilirubin >1.5 to ≤3× ULN and any AST | 250, 500, 750, 1000 |
| Severe | Bilirubin >3 but ≤10× ULN and any AST | 125, 250, 350, 500, 750 |
Sample Collection for this compound:
Bioanalytical Method:
Pharmacokinetic Analysis:
The following diagram illustrates the complete PK study workflow:
The following diagram illustrates the specialized cohort design for hepatic impairment studies:
Table 2: this compound Pharmacokinetic Parameters in Hepatic Impairment
| Hepatic Function | Clearance (mL/min/m²) | Recommended Dose (mg/m²/day) | Key Safety Observations |
|---|---|---|---|
| Normal | 661 | 1000 | Well tolerated, established as RP2D |
| Mild Dysfunction | 542 | 1000 | No significant toxicity increase |
| Moderate Dysfunction | 505 | To be determined | Tolerated, MTD not reached |
| Severe Dysfunction | 444 | To be determined | Tolerated, MTD not reached |
Table 3: Combination Therapy PK Interactions
| Drug Combination | PK Interaction | Clinical Significance |
|---|---|---|
| This compound + Carboplatin | No alteration | No dose adjustment needed |
| This compound + Paclitaxel | No alteration | No dose adjustment needed |
| This compound + Pevonedistat | No association with response | Safe for combination |
Critical Methodological Considerations:
Regulatory Considerations:
Clinical Implications:
This compound (PXD101) is a potent pan-inhibitor of histone deacetylase (HDAC) enzymes that has received FDA approval for relapsed or refractory peripheral T-cell lymphoma and is currently under investigation for various solid tumors and hematological malignancies. HDAC inhibitors function by modulating chromatin structure through hyperacetylation of histone proteins, leading to altered gene expression patterns, cell cycle arrest, differentiation, and apoptosis in cancer cells. As a hydroxamic acid derivative, this compound contains the characteristic zinc-binding group that chelates the zinc ion at the catalytic site of HDAC enzymes, particularly targeting Class I, II, and IV HDACs.
The development of robust pharmacodynamic biomarkers is essential for optimizing this compound therapy, as these biomarkers provide critical insights into target engagement, biological activity, and treatment response. Unlike pharmacokinetic parameters that measure drug exposure, pharmacodynamic biomarkers demonstrate the functional biological effects of HDAC inhibition on tumor cells and the tumor microenvironment. This document presents a comprehensive technical resource for researchers implementing this compound pharmacodynamic biomarker assays in preclinical and clinical settings, with detailed protocols, reference data, and analytical frameworks to accelerate epigenetic drug development.
Global histone acetylation represents the most direct measurement of HDAC inhibition and serves as a primary pharmacodynamic endpoint for this compound activity. The acetylation status of specific histone residues, particularly histone H3 and H4, can be quantified through various analytical techniques to confirm target engagement and correlate with drug exposure and biological effects.
Histone H3 acetylation: Multiple studies have demonstrated that this compound induces dose-dependent increases in acetylated histone H3 in peripheral blood mononuclear cells (PBMCs) and tumor tissue, with peak acetylation typically observed within 2-6 hours post-infusion. This acetylation response has shown correlation with this compound pharmacokinetic parameters (C~max~ and AUC), suggesting its utility as a surrogate marker for drug exposure.
Histone H4 acetylation: Similar acetylation patterns have been observed for histone H4 following this compound administration, with studies showing sustained acetylation for up to 24 hours post-treatment in some model systems. The kinetics of H4 acetylation may provide complementary information to H3 acetylation measurements.
α-tubulin acetylation: As a component of cellular microtubules, α-tubulin represents a non-histone target of HDAC6, a class IIb HDAC. Increased acetylation of α-tubulin provides specific information on HDAC6 inhibition by this compound, which may have implications for its effects on cell motility and protein aggregation.
Table 1: Histone Acetylation Biomarkers for this compound
| Biomarker | Sample Type | Detection Method | Timing Post-Dose | Significance |
|---|---|---|---|---|
| Acetylated Histone H3 | PBMCs, Tumor Tissue | Western Blot, Immuno-dot Blot, IHC | 2-6 hours (peak) | Primary target engagement marker |
| Acetylated Histone H4 | PBMCs, Tumor Tissue | Western Blot, IHC | 4-8 hours (peak) | Complementary target engagement marker |
| Acetylated α-tubulin | PBMCs, Tumor Tissue | Western Blot, Immunofluorescence | 4-24 hours | HDAC6-specific inhibition |
| Global Protein Acetylation | PBMCs, Tumor Tissue | Flow Cytometry, Western Blot | 2-24 hours | Overall HDAC inhibition assessment |
Transcriptional modulation represents a critical consequence of HDAC inhibition, with this compound inducing both upregulation and downregulation of specific genes involved in cell cycle regulation, apoptosis, and drug resistance. Monitoring these expression changes provides insight into the functional consequences of HDAC inhibition beyond direct target engagement.
Cell cycle regulators: this compound consistently induces p21^CIP1/WAF1^ expression across multiple cancer models, leading to cell cycle arrest at G1/S phase. This response serves as a reliable indicator of biological activity and has been observed in both hematological malignancies and solid tumors.
Multidrug resistance genes: MDR1 (ABCB1) expression is significantly upregulated by this compound, particularly when combined with DNA methyltransferase inhibitors like azacitidine. In a phase I study, MDR1 was significantly up-regulated in the this compound/azacitidine arm compared with azacitidine alone arm (p=0.0023), suggesting a relative biologic contribution of this compound to the combination [1].
DNA repair genes: Epigenetically silenced genes such as hMLH1 can be re-expressed following this compound treatment, especially when combined with DNA demethylating agents. This re-expression has functional consequences for chemotherapy sensitivity, particularly to platinum-based agents and other DNA-damaging drugs.
Table 2: Gene Expression Biomarkers for this compound
| Gene | Protein | Expression Change | Function | Detection Method |
|---|---|---|---|---|
| CDKN1A | p21^CIP1/WAF1^ | Upregulation | Cell cycle inhibition | qRT-PCR, Western Blot |
| ABCB1 | P-glycoprotein (MDR1) | Upregulation | Drug efflux transporter | qRT-PCR, Western Blot |
| MLH1 | hMLH1 | Upregulation (when combined with demethylating agents) | DNA mismatch repair | qRT-PCR, Western Blot |
| MAGE-A1 | MAGE-A1 | Upregulation | Cancer-testis antigen | qRT-PCR, Western Blot |
| p15^INK4B^ | p15 | Upregulation | Cell cycle inhibition | qRT-PCR |
Metabolic reprogramming represents an emerging dimension of this compound's mechanism of action, with specific alterations in choline phospholipid metabolism detectable by magnetic resonance spectroscopy (MRS). Additionally, this compound modulates various immune parameters that may contribute to its antitumor efficacy, particularly in combination with immunotherapy agents.
Choline metabolism biomarkers: this compound treatment significantly increases phosphocholine (PC) levels in human colon and prostate carcinoma cells, as detected by ^1^H and ^31^P MRS. This increase results from induction of choline kinase α (ChoKα) expression and enhanced de novo synthesis, providing a potential non-invasive imaging biomarker for monitoring this compound activity [2].
Immune cell populations: this compound modulates various immune cell subsets, including decreases in regulatory T-cells (Tregs) and enhancement of antitumor T-cell function. These changes are particularly relevant when combining this compound with immune checkpoint inhibitors, where decreased Treg populations correlate with improved response to anti-CTLA-4 therapy.
Cytokine and angiogenic factors: this compound influences the expression of various circulating cytokines and angiogenic factors, including modulation of interferon-γ production and alterations in vascular endothelial growth factor (VEGF) signaling pathways.
Table 3: Metabolic and Immunological Biomarkers for this compound
| Biomarker Category | Specific Biomarker | Direction of Change | Detection Method | Biological Significance |
|---|---|---|---|---|
| Choline Metabolism | Phosphocholine (PC) | Increase | ^1^H/^31^P MRS | Choline kinase α induction |
| Choline Metabolism | Choline/Water Ratio | Increase | ^1^H MRS | Potential imaging biomarker |
| Immune Cells | Regulatory T-cells (CD4+CD25+FoxP3+) | Decrease | Flow Cytometry | Reduced immunosuppression |
| Immune Cells | T-cell IFN-γ Production | Increase | ELISPOT | Enhanced antitumor immunity |
| Angiogenic Factors | VEGF | Variable | ELISA, Multiplex Assay | Antiangiogenic effects |
| Stress Response | NQO1, SLC7A11 | Increase | qRT-PCR, Western Blot | Oxidative stress response |
Sample Preparation: Collect peripheral blood mononuclear cells (PBMCs) or tumor tissue at baseline and multiple timepoints post-belinostat administration (recommended: 4, 24, and 48 hours). Isolate PBMCs using density gradient centrifugation (Ficoll-Paque) and viably freeze in appropriate cryopreservation medium until analysis. For tissue samples, snap-freeze in liquid nitrogen and store at -80°C.
Cell Lysis and Protein Extraction:
Immuno-dot Blot Procedure:
Quantitative Analysis: Perform densitometry on multiple autoradiogram exposures to ensure signals are in linear range. Calculate relative increase in histone acetylation by normalizing acetylated histone H3 signals to GAPDH and comparing to baseline samples [3].
RNA Isolation: Extract total RNA from PBMCs or tumor tissue using RNAeasy kit or similar column-based method. Include DNase treatment to eliminate genomic DNA contamination. Assess RNA quality and concentration using spectrophotometry or microfluidic analysis.
cDNA Synthesis: Reverse transcribe 500ng total RNA using High Capacity cDNA Reverse Transcription Kit with random primers according to manufacturer's instructions. Dilute resulting cDNA 1:5 with nuclease-free water for qPCR analysis.
Quantitative PCR Setup:
Data Analysis:
Sample Preparation for In Vitro MRS:
In Vivo MRS in Xenograft Models:
Spectral Analysis:
Temporal patterns of this compound pharmacodynamic biomarkers follow characteristic kinetics that inform optimal sampling strategies and interpretation frameworks. Histone acetylation typically demonstrates rapid induction, with peak effects observed within 2-6 hours after this compound administration, followed by gradual return toward baseline over 24-48 hours. This rapid response makes histone acetylation ideal for confirming target engagement during early phase clinical trials. In contrast, gene expression changes generally manifest more slowly, with maximal induction typically observed at 24 hours post-treatment, while metabolic alterations may persist for several days, reflecting sustained biological effects even after drug clearance.
Exposure-response relationships for this compound biomarkers provide critical insights for dose selection and scheduling. Research has demonstrated that the fold-increase in histone acetylation in PBMCs at 24 hours shows weak to moderate correlation with this compound pharmacokinetic parameters, including C~max~ (ρ=0.37, p=0.03) and AUC~last~ (ρ=0.36, p=0.03), and inverse association with clearance (ρ=-0.44; p=0.03) [3]. These relationships suggest that pharmacokinetic variability influences biological activity and support the use of these biomarkers in dose optimization studies.
Epigenetic therapy combinations represent a promising approach for enhancing this compound efficacy, with pharmacodynamic biomarkers providing critical insights into synergistic mechanisms. When this compound is combined with DNA methyltransferase inhibitors such as azacitidine or decitabine, significantly enhanced re-expression of epigenetically silenced genes (including MLH1 and MAGE-A1) is observed compared to either agent alone [4]. This enhanced gene re-expression correlates with improved chemo-sensitization in vivo, providing a mechanistic basis for combination approaches.
The combination of this compound with immune checkpoint inhibitors demonstrates distinct immunomodulatory biomarker patterns that predict enhanced antitumor efficacy. In hepatocellular carcinoma models, this compound combined with anti-CTLA-4 antibody correlated with enhanced IFN-γ production by antitumor T-cells and decreased regulatory T-cell populations [5]. These immunomodulatory effects provide rationale for biomarker-guided patient selection in combination immunotherapy trials.
Figure 1: this compound HDAC Inhibition Mechanisms and Biomarker Relationships
Figure 2: Experimental Workflow for Comprehensive this compound Biomarker Analysis
Comprehensive biomarker strategies are essential for advancing this compound clinical development and optimizing its therapeutic application across various cancer types. The multidimensional biomarker framework presented herein—encompassing direct target engagement markers (histone acetylation), functional consequence markers (gene expression changes), and systems-level markers (metabolic and immunologic effects)—provides researchers with a robust toolkit for demonstrating biological activity, guiding dose selection, and identifying mechanistic correlates of clinical response.
Implementation considerations for these biomarker assays should account for practical constraints in clinical trials, including sample collection timing, processing requirements, and analytical validation. The established correlation between PBMC-based biomarkers and tumor tissue effects supports the use of peripheral blood sampling as a practical approach for pharmacodynamic assessment, though tumor sampling remains valuable when feasible. As this compound moves forward in combination regimens with chemotherapy, immunotherapy, and other epigenetic modifiers, these pharmacodynamic biomarkers will play increasingly important roles in understanding drug interactions and identifying patient populations most likely to benefit from treatment.
Q: What is the mechanism behind belinostat-induced thrombocytopenia? this compound is a histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is to inhibit the activity of histone deacetylase, leading to the accumulation of acetylated histones in cells. This process can cause cell cycle arrest and apoptosis (programmed cell death) in certain transformed cells, such as cancer cells [1]. The reason hematological cells, including platelets, are particularly affected is that this compound is genotoxic and targets actively dividing cells [1]. This can lead to bone marrow suppression, resulting in reduced production of platelets (thrombocytopenia), as well as other blood cells (leukopenia, neutropenia, lymphopenia, and anemia) [2] [3] [1].
Q: What is the clinical presentation and recommended monitoring schedule? Thrombocytopenia is a known dose-limiting toxicity of this compound. The table below summarizes the bleeding risk associated with different levels of thrombocytopenia and the recommended monitoring schedule.
| Platelet Count | Bleeding Risk & Clinical Presentation | Recommended Monitoring & Action |
|---|---|---|
| > 50 × 10³/μL | Generally asymptomatic [4]. | Monitor blood counts weekly during treatment [2] [3]. |
| 20 - 50 × 10³/μL | Mild skin manifestations like petechiae, purpura, ecchymosis, easy bruising, prolonged bleeding after minimal trauma [4]. | Monitor blood counts weekly. Consider dose modification [2] [3]. |
| < 10 × 10³/μL | High risk of serious, spontaneous bleeding; considered a hematologic emergency [4]. | Requires immediate medical evaluation. Delay next cycle until recovery [2]. |
The following diagram illustrates the clinical decision-making workflow for managing a patient with thrombocytopenia during this compound treatment:
Q: What are the official dose modification guidelines for thrombocytopenia? The following protocol is based on the official prescribing information for Beleodaq (this compound) [2].
| Condition | Action |
|---|---|
| Prior to each cycle | Ensure platelet count is ≥ 50 × 10⁹/L before starting the next cycle. |
| For nadir platelet count < 25 × 10⁹/L | Permanently reduce the this compound dose by 25%. |
| For recurrent nadirs | If, after two dose reductions, the patient experiences recurrent ANC nadirs < 0.5 × 10⁹/L and/or recurrent platelet count nadirs < 25 × 10⁹/L, permanently discontinue this compound. |
Q: Are there any experimental models to study this toxicity? The BELIEF (CLN-19) phase II clinical trial is the pivotal study that established the efficacy and safety profile of this compound in a patient population. This study of 120 patients with relapsed or refractory PTCL provided the key data on the incidence and management of hematological toxicities, including thrombocytopenia, which informed the current prescribing guidelines [5].
Q: What are the latest research developments in mitigating this toxicity? A 2024 study developed a novel This compound-loaded Human Serum Albumin (HSA) nanoparticle (BHNP) formulation to address the drug's poor solubility, rapid clearance, and adverse effects like thrombocytopenia [6]. The experimental workflow for creating and evaluating these nanoparticles is shown below:
The key findings from this nanoparticle study are summarized in the table below [6]:
| Parameter | Free this compound | This compound-HSA Nanoparticles (BHNPs) |
|---|---|---|
| Viability of PBMCs (at 100 μM) | 0% survival | 50% survival |
| In Vivo Platelet Count | Significant decrease | Significantly improved (p < 0.05) |
| Other Key Findings | Poor solubility, rapid clearance | Prolonged circulation, sustained drug release |
Q: What other toxicities require concurrent management? this compound treatment requires vigilant monitoring for several other potential toxicities:
The table below summarizes the official dose adjustment recommendations for belT1A1 polymorphism and other key factors [1] [2] [3]:
| Factor | Recommended Dose Adjustment |
|---|---|
| UGT1A1*28 Homozygous | Reduce starting dose to 750 mg/m² once daily on Days 1-5 of a 21-day cycle [1] [2] [3]. |
| Concomitant UGT1A1 Inhibitors | Avoid co-administration. If unavoidable, reduce belinostat dose by 25%. If baseline dose is 500 mg/m², interrupt this compound during inhibitor use [2] [3]. |
| Hepatic Impairment (Moderate) (Total bilirubin >1.5-3x ULN) | Reduce dose to 500 mg/m² [2] [3]. | | Hepatic Impairment (Severe) (Total bilirubin >3x ULN) | Avoid use [2] [3]. | | Renal Impairment (Moderate) (CrCl 30-59 mL/min) | Reduce dose to 500 mg/m² [2]. | | Renal Impairment (Severe) (CrCl <30 mL/min) | Avoid use [2] [3]. | | Hematologic Toxicity | Withhold therapy until specific blood count recovery, then resume with a 25% dose reduction. Discontinue after recurrence following two dose reductions [4] [5] [3]. |
Understanding the pharmacogenetics behind dose adjustments is crucial for drug development and clinical practice.
Mechanism of Interaction: this compound is primarily metabolized by the UGT1A1 enzyme [1] [2]. The UGT1A1*28 allele is a promoter polymorphism featuring an additional TA repeat (7 repeats instead of the normal 6, denoted as A(TA)7TAA), which leads to reduced transcription of the UGT1A1 gene and consequently lower enzyme activity [6] [1]. This reduced function impairs the glucuronidation and clearance of this compound, resulting in higher systemic drug exposure and an increased risk of adverse reactions such as myelosuppression and gastrointestinal toxicity [1] [2].
Ancestral and Allelic Considerations: Research highlights that the association between UGT1A1 genotypes and enzyme expression can vary across different ancestral populations [6]. While the UGT1A128 allele is a key biomarker, its frequency differs globally: approximately 20% in the Black population, 10% in the White population, and 2% in the Asian population are homozygous [2]. Furthermore, other reduced-function alleles beyond UGT1A128 may be present in certain populations [6] [2]. This underscores the potential need for broader genetic testing in diverse patient cohorts and suggests that additional cis- or trans-acting genetic factors regulating UGT1A1 in individuals of African ancestry remain to be fully discovered [6].
For scientists investigating UGT1A1's role in this compound metabolism, the following methodologies are relevant.
Functional Validation Assays: A standard approach to validate the functional impact of genetic variants is the reporter gene assay [6]. This involves cloning the promoter region of UGT1A1, including different allelic variants (e.g., the reference *1 (6TA), the reduced-function *28 (7TA), and the increased-function *36 (5TA)), into a plasmid vector upstream of a reporter gene like luciferase. The constructs are then transfected into a relevant cell line (e.g., HepG2 hepatoma cells). Measuring the reporter activity allows for the direct comparison of the transcriptional activity driven by each variant, confirming that *28 has lower promoter activity compared to the reference [6].
Genotyping Methods: Several techniques are available for UGT1A1 genotyping in a research setting [7]:
The diagram below illustrates the experimental workflow for conducting a reporter gene assay to study UGT1A1 promoter variants.
When a patient experiences infusion site pain, the standard administration protocol can be modified as follows:
| Parameter | Standard Protocol | Modified Protocol for Pain |
|---|---|---|
| Infusion Duration | 30 minutes [1] [2] [3] | 45 minutes [1] [2] [3] |
| Indication | Routine administration | Upon occurrence of infusion site pain or other symptoms attributable to the infusion [1] [2] |
| Infusion Solution | Diluted in 250 mL of 0.9% Sodium Chloride [1] [2] | Unchanged |
| Inline Filter | Use of a 0.22-micron filter is required [1] [2] | Unchanged |
This intervention is considered a primary clinical strategy for this specific adverse event.
Proper handling and administration are critical for both experimental accuracy and subject safety. The following table summarizes the key steps from reconstitution to delivery.
| Procedure | Key Details |
|---|---|
| Reconstitution | Reconstitute 500 mg vial with 9 mL Sterile Water for Injection to yield 50 mg/mL solution. Swirl until no visible particles. Use within 12 hours at 15-25°C [1] [2] [3]. |
| Dilution | Withdraw required dose and further dilute in 250 mL of 0.9% Sodium Chloride injection. Use within 36 hours at 15-25°C (includes infusion time) [1] [2] [3]. |
| Administration | Administer IV through a 0.22-micron inline filter. Infuse over 30 minutes (or 45 minutes if pain occurs) [1] [2] [3]. |
| Safe Handling | Follow applicable special handling and disposal procedures for hazardous drugs [2]. |
Integrating pain management into the broader administration workflow ensures a systematic approach. The diagram below outlines the key procedural steps and the decision point for implementing the modified infusion protocol.
This structured approach should provide your team with a clear and actionable framework for preventing and managing this compound infusion site pain in a research setting.
For easy reference, the key monitoring schedules and corresponding dosage modifications are summarized in the tables below.
Table 1: Recommended Hepatotoxicity Monitoring Schedule [1] [2]
| Monitoring Activity | Frequency | Key Parameters |
|---|---|---|
| Liver Function Tests (LFTs) | Before treatment initiation and before the start of each cycle [1]. | Total Bilirubin, AST, ALT, Alkaline Phosphatase [1]. |
| Clinical Vigilance | Throughout therapy, especially during the first cycles. | Signs of hepatic injury (e.g., jaundice, dark urine). |
Table 2: Dose Modifications for Hepatotoxicity [1] [2]
| Hepatotoxicity Severity | Action |
|---|---|
| Grade 3 or 4 Liver Test Abnormalities | Interrupt therapy until values return to baseline. Upon recovery, resume with a 25% dose reduction [2]. |
| Severe or Life-Threatening (Grade 4) Toxicity | Permanently discontinue belinostat [1]. |
The workflow for managing hepatotoxicity risk during this compound treatment involves the following steps:
Q1: What is the mechanistic basis for this compound-induced hepatotoxicity? this compound is a histone deacetylase (HDAC) inhibitor. It is primarily metabolized in the liver by the enzyme UDP-glucuronosyltransferase (UGT) 1A1 and also undergoes hepatic CYP450 metabolism. Hepatotoxicity is believed to be related to drug-induced liver cell injury, though the exact molecular pathway is not fully elucidated [1] [3]. This is why patients with pre-existing moderate to severe hepatic impairment are at higher risk and require dose avoidance or reduction [1] [4].
Q2: Are there specific patient populations that require special attention? Yes. Extra caution is needed for the following groups:
Q3: What other serious adverse reactions require concurrent monitoring? this compound is associated with several other serious risks that necessitate comprehensive patient management:
Overview: Belinostat (PXD101) is a histone deacetylase (HDAC) inhibitor used to treat peripheral T-cell lymphoma and is investigated in research for its anti-cancer properties [1] [2] [3]. It is classified as a cytotoxic and antineoplastic agent, requiring strict handling procedures to minimize occupational exposure [1] [4].
As a cytotoxic drug, this compound handling must follow specific safety controls from receipt to disposal [4].
The required PPE depends on the specific task being performed. The table below outlines the minimum requirements based on established guidelines for handling cytotoxics [4].
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Additional Equipment |
|---|---|---|---|---|---|
| Sterile Preparation (IV) | Double gloves | Yes (Impervious) | Yes (if risk of splashing) | As required by risk assessment | Cap, Shoe covers |
| Handling Solid Powder | Single pair | Yes | Yes (safety goggles) | Suitable respirator if dusting [5] | - |
| Administration (Liquid) | Single pair | Yes | Yes (if risk of splashing) | - | - |
| Spill Management | Double gloves | Yes (Impervious) | Yes (goggles & face shield) | Yes | Shoe covers |
| Waste Collection | Single pair | Yes | - | - | - |
| Patient Care | Single pair | Yes | Yes (if risk of splashing) | - | - |
Q1: What should I do if I create an aerosol or powder dust while weighing this compound?
Q2: A needle stick injury occurred during administration to an animal model. What are the steps?
Q3: Are there any special considerations for female researchers of reproductive potential?
Q4: What is the proper way to dispose of waste containing this compound?
The following diagrams outline the key workflow for preparing this compound and the decision path for responding to spills, which are critical for laboratory safety.
FAQ 1: What are the storage conditions for commercial this compound (Beleodaq) for injection? The storage and stability information for the commercial drug product is as follows [1]:
| Formulation | Condition | Temperature | Duration |
|---|---|---|---|
| Lyophilized Powder (in vial) | Store | At or below 25°C (77°F) | N/A |
| Reconstituted Solution (50 mg/mL) | Store | Controlled room temperature (15-25°C / 59-77°F) | Up to 12 hours |
| Diluted Infusion Solution (in 0.9% NaCl or 5% Dextrose) | Store | Controlled room temperature (15-25°C / 59-77°F) | Up to 36 hours |
Important Notes:
FAQ 2: How should this compound be prepared and administered for intravenous use? For research that replicates the clinical administration protocol, follow these steps [2]:
FAQ 3: What are the storage conditions for this compound as a pure chemical for research? For this compound (PXD101) purchased as a chemical compound for in vitro research, follow these handling guidelines [3]:
| Form | Condition | Temperature | Duration |
|---|---|---|---|
| Solid (Powder) | Store | At or below -20°C | Stable for at least 12 months from receipt |
| Solution (in DMSO) | Store | Not recommended for long-term storage | Do not store aqueous solutions for more than one day |
FAQ 4: What is the known degradation behavior of this compound and related HDAC inhibitors? Understanding degradation pathways is crucial for developing robust analytical methods and stable formulations.
This generalized protocol, inferred from standard practices for stability testing and the cited literature, outlines how to identify and characterize degradation products of a drug substance like this compound [5] [4].
Objective: To understand the inherent stability of a drug and identify potential degradation products by subjecting it to various stress conditions.
Materials:
Methodology:
The following diagram illustrates the key molecular mechanism of this compound identified in a study, which contributes to cancer cell death [6].
The following table summarizes the key parameters of the validated bioanalytical method for the quantitation of belinostat and its five major metabolites (this compound glucuronide, methyl this compound, M21, M24, and M26) in human plasma [1] [2].
| Parameter | Specification |
|---|---|
| Analytes | This compound (parent drug) & five metabolites (this compound glucuronide, methyl this compound, M21, M24, M26) [1] |
| Sample Volume | 0.05 mL human plasma [1] [3] |
| Sample Preparation | Protein precipitation [1] [4] |
| Chromatography | Column: Waters Acquity BEH C18 (1.7 μm, 50 × 2.1 mm) [1] [2] Mobile Phase: Gradient of 0.1% formic acid in acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) [1] | | Mass Spectrometry | Instrument: ABI SCIEX 4000Q tandem mass spectrometer [1] [3] Ionization Mode: Electrospray ionization (ESI), both positive and negative modes [1] | | Linear Range | 30 - 5000 ng/mL (for all six analytes) [1] [4] | | Accuracy | 92.0 - 104.4% [1] [3] | | Precision | <13.7% Coefficient of Variation (CV) [1] [4] |
Here are some common experimental issues and guidance based on the established method.
FAQ 1: The signal for this compound glucuronide is low or inconsistent. What could be the cause?
FAQ 2: How can I confirm the identity of this compound metabolites in my samples?
FAQ 3: The assay is being developed for a clinical pharmacokinetic study. Does it meet regulatory standards?
The following diagrams, created with Graphviz using your specified color palette, illustrate the experimental workflow and the metabolic pathway of this compound to aid in understanding and troubleshooting.
Diagram 1: this compound LC-MS/MS Analysis Workflow
Diagram 2: this compound Metabolic Pathway Map
The table below summarizes the primary documented mechanisms that contribute to resistance to this compound and other Histone Deacetylase Inhibitors (HDACis).
| Resistance Mechanism | Key Components | Experimental Evidence/Context |
|---|---|---|
| Overexpression of Efflux Pumps [1] | ABCB1 (P-gp), ABCC1 (MRP1) [1] | Reduces intracellular drug concentration; implicated in multidrug resistance to various HDACis [1]. |
| Compensatory Signaling Pathways [1] | PI3K/AKT/mTOR, MAPK pathways [1] | Upregulated in resistant cells, promoting survival and proliferation despite HDACi treatment [1]. |
| Altered Apoptotic Machinery [1] | Upregulation of BCL-2, BCL-XL, MCL-1; Downregulation of BAX, BAK [1] | Shifts balance toward cell survival, reducing the efficacy of HDACi-induced apoptosis [1]. |
| Epigenetic Compensation [1] | Increased DNA methyltransferase (DNMT) activity [1] | Can re-silence tumor suppressor genes activated by HDACi-induced acetylation [1]. |
| Cancer Stem Cell (CSC) Plasticity [1] | Notch, Wnt signaling; Quiescence [1] | CSCs can dynamically adapt and survive treatment, leading to disease relapse [1]. |
| This compound-Specific Metabolism [2] | UGT1A1 enzyme (e.g., UGT1A1*28 allele) [2] | Reduced UGT1A1 activity increases exposure and risk of dose-limiting toxicity, requiring dose reduction [2]. |
Here are answers to common experimental challenges and detailed protocols for key investigations.
This is a common issue when investigating combination therapies. The problem often lies in the drug administration schedule and the specific resistance profile of your cell model.
A combination of functional inhibition and molecular assays can build a strong case.
This could be related to the genetic background of your experimental system, particularly concerning this compound's metabolism.
The diagram below illustrates a logical workflow for investigating this compound resistance, from initial observation to mechanistic validation.
Diagram 1: A logical workflow for troubleshooting and validating this compound resistance mechanisms.
Given the multiple resistance pathways, combination therapies are a primary strategy to overcome resistance. The table below outlines rational combinations based on mechanistic evidence.
| Combination Target | Example Agents | Rationale | Key Considerations |
|---|---|---|---|
| DNA Methyltransferase (DNMT) [1] | Azacitidine, Decitabine [1] | Prevents re-silencing of tumor suppressor genes; dual epigenetic targeting [1]. | Shown in preclinical and early clinical studies to prevent resistance [1]. |
| Apoptotic Regulators (BCL-2) [1] | Venetoclax [1] | Directly counters HDACi-induced upregulation of anti-apoptotic proteins [1]. | Promising for acute leukemia; efficacy in solid tumors may vary [1]. |
| Efflux Pumps [1] | Investigational ABC transporter inhibitors [1] | Increases intracellular concentration of this compound [1]. | Clinical trials are ongoing; nanoparticle delivery is also being explored [1]. |
| PI3K/AKT/mTOR Pathway [1] | Various PI3K, AKT, or mTOR inhibitors [1] | Blocks compensatory survival signaling activated in response to HDACi treatment [1]. | Preclinical evidence supports efficacy; careful management of pathway toxicity is needed [1]. |
| Platinum-Based Chemo [3] | Cisplatin, Carboplatin [3] | This compound can inhibit ABCC2 and DNA repair, reversing platinum resistance [3]. | Schedule is critical; concomitant or this compound-pre-treatment shows synergy [3]. |
The table below summarizes proven synergistic combinations with this compound, including the partner drug, cancer models used, and the quantified synergistic effect.
| Combination Drug | Cancer Model(s) Studied | Key Synergistic Findings | Reported Combination Index (CI) | Primary Proposed Mechanism of Synergy |
|---|---|---|---|---|
| 17-AAG (HSP90 inhibitor) | Triple-negative breast cancer (MDA-MB-231 cells) [1] | Significant enhancement of apoptosis and inhibition of cell migration [1] | CI < 1 across multiple concentration ratios [1] | RNA-seq data indicated enrichment of pathways related to cell migration; altered expression of TEA domain proteins and phosphorylation of YAP1 [1] |
| Vincristine (Microtubule Targeting Agent) | Diffuse Large B-cell Lymphoma (DLBCL) cell lines (SUDHL4, SUDHL8) [2] | Mutual synergy; this compound prevents vincristine-induced polyploidy, and vincristine forces mitotic arrest [2] | Synergistic (Specific CI values not provided) [2] | Co-treatment curtails mitotic arrest, triggers strong apoptosis with MCL-1 downregulation and BIM upregulation [2] |
| Pralatrexate (Antifolate) | B-cell and T-cell lymphoma cells (SUDHL-4, SUDHL-5, HT) [3] | Schedule-dependent synergy; pre-treatment with this compound sensitizes cells to Pralatrexate [3] | CI: 0.40 - 0.66 (with IC25 BLS pre-treatment) [3] | HDAC inhibition is hypothesized to lead to decreased DNA repair, making DNA damage caused by Pralatrexate more lethal [3] |
| Cisplatin, Doxorubicin, Cyclophosphamide (PAC) | Thymic Epithelial Tumors (TET) - Clinical Trial [4] | The combination was feasible and active; ORR was 64% for thymoma and 21% for thymic carcinoma [4] | N/A (Clinical trial established a safe MTD) [4] | Immunomodulatory effects were observed, including declines in regulatory T-cells (Tregs) and exhausted CD8+ T-cells [4] |
This standard protocol is used to generate data for calculating the Combination Index (CI).
This method confirms whether synergy leads to increased programmed cell death.
Problem: Lack of Synergistic Effect (CI ≈ or >1)
Problem: High Background Toxicity in Control
Problem: Inconsistent Replicates in Viability Assay
This compound's synergistic mechanisms can be understood through its multi-faceted action. As a pan-HDAC inhibitor, it causes hyperacetylation of histones and non-histone proteins, leading to a relaxed chromatin state and reactivation of silenced tumor suppressor genes (e.g., p21). This can induce cell cycle arrest and apoptosis [6] [7]. The synergy often arises from this compound targeting survival pathways that the combination drug relies on.
For instance, in the This compound + 17-AAG combination, the synergy is linked to the HDAC6-HSP90 axis. This compound inhibits HDAC6, leading to hyperacetylation and inactivation of HSP90. 17-AAG directly inhibits HSP90. The dual attack on HSP90 function disrupts its role in stabilizing numerous client proteins critical for cancer cell survival and migration, leading to enhanced anti-tumor effects [1].
The diagram below visualizes this pathway.
FAQ 1: What is the recommended liver function monitoring protocol for patients receiving belinostat?
This compound can cause fatal hepatotoxicity and liver function test abnormalities [1]. The following structured monitoring protocol is recommended:
FAQ 2: How should dose modifications be handled for hepatotoxicity?
Dosage should be interrupted or adjusted until recovery, or permanently discontinued based on the severity of the hepatic toxicity [1]. The table below summarizes key considerations for hepatic impairment:
| Condition | Recommended Action |
|---|
| Moderate Hepatic Impairment (total bilirubin > 1.5 to 3 x ULN, any AST) | Reduce the this compound dosage [1]. | | Severe Hepatic Impairment (total bilirubin > 3 x ULN) | Avoid use of this compound [1]. |
FAQ 3: What are the most common adverse reactions observed with this compound?
Understanding the full adverse reaction profile helps contextualize liver toxicity risk. The table below summarizes common and serious adverse reactions from clinical trials.
| Adverse Reaction | Incidence (≥25%) / Details |
|---|---|
| Nausea | 42% - 43% [2] [1] |
| Fatigue | 37% [2] [1] |
| Pyrexia (Fever) | 35% [2] [1] |
| Anemia | 32% [2] [1] |
| Vomiting | 29% [2] [1] |
| Serious Adverse Reactions | Pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure (most common, >2%) [1]. |
| Other Hematologic Toxicities | Thrombocytopenia (16%), can increase bleeding risk [2]. |
For a visual summary of the monitoring and management protocol, refer to the workflow diagram below.
This compound is a pan-histone deacetylase inhibitor (HDACi), meaning it is non-selective and targets multiple HDAC isoforms [4] [5]. This lack of selectivity is a primary contributor to its toxicity profile [4].
The following table summarizes the key comparative information for this compound and Vorinostat.
| Feature | This compound | Vorinostat |
|---|---|---|
| FDA Approval & Indications | Approved for relapsed/refractory Peripheral T-cell Lymphoma (PTCL) [1]. | Approved for cutaneous T-cell Lymphoma (CTCL) [2] [3]. |
| Mechanism of Action | Pan-HDAC inhibitor (classes I & II) [1]. Acts as a Nitric Oxide (NO) donor [4] [5]. | Pan-HDAC inhibitor (classes I & II) [3]. Acts as a Nitric Oxide (NO) donor [4] [5]. |
| Key Efficacy Data | In relapsed/refractory PTCL (BELIEF trial): Overall Response Rate: 26% [1]. | In refractory CTCL: Overall Response Rate: 30% [2]. |
| Noted Clinical Activity | Effective in killing KRAS-mutant lung cancer cells by regulating mitochondrial metabolism [6]. | Re-sensitizes chemo-resistant lymphoma cells to chemotherapy agents [7]. Synergistic with PI3K inhibitors in CTCL [2]. |
| Safety & Toxicology | Associated with a risk of fatal, acute liver injury [1]. Moderate rates of serum enzyme elevations [1]. | Associated with cardiac and musculoskeletal ADRs; may be linked to off-target hERG and HDAC4 inhibition [8]. |
| Formulation | Intravenous (IV) [1]. | Oral [3]. |
Both drugs are primarily hydroxamate-based, pan-HDAC inhibitors, but research has uncovered additional mechanisms and distinct downstream effects.
Both this compound and Vorinostat work by inhibiting zinc-dependent HDAC enzymes (Class I and II). This leads to the accumulation of acetylated histones and other proteins, resulting in:
The following diagram illustrates the core and distinct mechanisms of action for both drugs.
For scientists designing studies with these agents, the following points from the literature are critical:
| Feature | This compound | Romidepsin |
|---|---|---|
| Drug Class | Histone Deacetylase (HDAC) Inhibitor [1] | Histone Deacetylase (HDAC) Inhibitor [2] |
| Chemical Nature | Hydroxamate-based pan-HDAC inhibitor [1] | Cyclic tetrapeptide; primarily inhibits Class I HDACs [1] [3] |
| Key Mechanism | Chelates zinc ion, inhibits Class I, II, and IV HDAC isoforms [1] | Primarily inhibits Class I HDACs (e.g., HDAC1, 2); weak effect on HDAC6 [1] [3] |
| FDA Approval in PTCL | Approved (2014) for relapsed/refractory PTCL [1] | Approved (2011) for relapsed/refractory PTCL [1] |
| Pivotal Trial | BELIEF Trial [1] | Piekarz et al. (2011) [1] |
| ORR (Pivotal Trial) | 26% [1] | 38% [1] |
| Complete Response (CR) Rate | 11% [1] | 18% [1] |
| Combination with CHOP | Information missing | Ro-CHOP trial: No significant PFS or OS benefit in newly diagnosed PTCL (Phase III) [4] |
| Immune Modulation & Combination with Immunotherapy | Preclinical data shows it enhances anti-CTLA-4 efficacy in HCC models and reshapes tumor microenvironment [5] | Reshapes tumor microenvironment to enhance anti-PD-L1 efficacy; acts as a novel necroptosis inducer [2] |
For research and development purposes, here is a deeper dive into the key clinical trials and recent mechanistic studies.
The approval of both drugs was based on single-arm, open-label phase II trials in patients with relapsed or refractory PTCL.
A significant recent update comes from the Ro-CHOP phase III trial, which investigated romidepsin combined with standard CHOP chemotherapy in previously untreated PTCL patients. The final analysis concluded that adding romidepsin did not significantly improve progression-free survival or overall survival compared to CHOP alone. The investigators noted that toxicity from romidepsin reduced the dose intensity of the CHOP backbone, which may explain the lack of benefit [4].
Recent studies explore how these HDAC inhibitors affect the tumor immune microenvironment, providing a rationale for combination with immunotherapy.
| Trial Metric | Peripheral T-Cell Lymphoma (PTCL) Cohort | Cutaneous T-Cell Lymphoma (CTCL) Cohort |
|---|---|---|
| Patient Population | Relapsed or Refractory PTCL (n=24) [1] | Relapsed or Refractory CTCL (n=29) [1] |
| Prior Therapies (Median) | 3 prior systemic therapies [1] | 4 prior systemic therapies; 1 prior skin-directed therapy [1] |
| Dosing Regimen | 1000 mg/m² intravenously, days 1-5 of a 21-day cycle [1] | 1000 mg/m² intravenously, days 1-5 of a 21-day cycle [1] |
| Primary Endpoint: Objective Response Rate (ORR) | 25% [1] | 14% [1] |
| Common Adverse Events ( >25% incidence) | Nausea, fatigue, pyrexia (fever), anemia, vomiting [2] | Nausea, fatigue, pyrexia (fever), anemia, vomiting [2] |
| Serious Adverse Reactions | Included pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure [2] | Included pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure [2] |
The foundational phase II trial for belinostat was an open-label, multicenter, single-arm study designed to evaluate its efficacy and safety in a specific patient population [1].
In the landscape of relapsed/refractory PTCL, several novel agents have been approved. The table below places this compound's performance in context with other available treatments.
| Drug (Generic Name) | Mechanism of Action | Pivotal Trial Response Rate (ORR, CR) |
|---|---|---|
| This compound [3] | Pan-histone deacetylase (HDAC) inhibitor | 26%, 11% |
| Pralatrexate [3] | Folate analogue metabolic inhibitor | 29%, 11% |
| Romidepsin [3] | HDAC inhibitor (primarily Class I) | 38%, 18% |
| Brentuximab Vedotin [3] | Anti-CD30 antibody-drug conjugate | 86%, 57% (for ALCL only) |
A meta-analysis of clinical trials further contextualizes these single-agent therapies, noting that while combination chemotherapy may show a numerically higher ORR in some settings, single agents like this compound remain an "attractive outpatient option" for relapsed/refractory PTCL [4].
Understanding this compound's mechanism provides insight into its application and ongoing research.
The following diagram illustrates the multifaceted mechanism of this compound-induced cancer cell death.
Preclinical studies highlight this compound's potential beyond its approved indication, particularly in combination regimens.
The following diagram illustrates the drug's mechanism of action and the basic treatment workflow from the BELIEF trial.
The table below summarizes the efficacy outcomes of this compound from the BELIEF trial alongside other drugs approved for relapsed or refractory PTCL at the time of the trial.
| Drug (Class) | Pivotal Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) |
|---|---|---|---|---|---|
| This compound (HDAC inhibitor) | BELIEF (N=120) [2] | R/R PTCL (all comers) | 25.8% | 10.8% | 13.6 months |
| This compound (AITL Subgroup) | BELIEF (n=22) [4] | R/R AITL | 45.5% | 18% | 13.6 months |
| Pralatrexate (Folate antagonist) | [1] | R/R PTCL | 29% | 11% | Not fully specified in results |
| Romidepsin (HDAC inhibitor) | [1] | R/R PTCL | 25% - 38% | 18% (in trial showing 38% ORR) | Not fully specified in results |
| Brentuximab Vedotin (Antibody-drug conjugate) | [1] | R/R Systemic ALCL | 86% | 57% | Not fully specified in results |
The BELIEF trial was an international, single-arm, open-label Phase II study [2] [6].
The management of adverse events is crucial, and the BELIEF trial provided a detailed safety profile for this compound. The most common grade 3/4 adverse events are listed below [2] [5].
| Adverse Event | Incidence (Grade 3/4) | Management Recommendations |
|---|---|---|
| Anemia | 10.8% | Monitor blood counts weekly; may require dose modification [5]. |
| Thrombocytopenia | 7.0% | Monitor blood counts weekly; may require dose modification [5]. |
| Neutropenia | 6.2% | Monitor blood counts weekly; may require dose modification [5]. |
| Dyspnea | 6.2% | Evaluate for underlying cause [2]. |
| Fatigue | Common, but lower grade 3/4 | Manage supportively; was a dose-limiting toxicity in Phase I [5] [1]. |
| Nausea / Vomiting | Common, but lower grade 3/4 | Prophylactic use of antiemetics is recommended [5]. |
| Hepatotoxicity | Monitor for potential | Monitor liver function tests before each cycle; interrupt or discontinue based on severity [5]. |
The table below synthesizes safety data for belinostat in both monotherapy and combination therapy, with comparative notes on other HDAC inhibitors where available.
| HDAC Inhibitor | Common Adverse Events (≥25%) | Serious Adverse Events / Warnings | Therapeutic Context & Notes |
|---|
| This compound | Nausea, fatigue, pyrexia, anemia, vomiting [1] [2] | Hematologic toxicity, serious infections, hepatotoxicity, tumor lysis syndrome [1] | Monotherapy (r/r PTCL): Well-tolerated; most AEs were Grade 1/2 [2]. Combination (1st-line PTCL): No overlapping toxicities with CHOP; no DLTs at full monotherapy dose [2]. | | Panobinostat | Not specified in results | Not specified in results | Preclinical data shows higher potency in HIV induction; observed higher toxicity in U1 cell line than in PBMCs [3]. | | Vorinostat | Not specified in results | Not specified in results | Approved for CTCL; combined with CHOP in a PTCL study with no notable cumulative toxicity [2]. |
To help you interpret the data, here are the methodologies from the key studies cited.
Source: Comparison of HDAC inhibitors in clinical development (2013) [3]
Source: This compound in combination with standard CHOP as first-line treatment... (2021) [2]
The therapeutic and adverse effects of HDAC inhibitors like this compound stem from their broad mechanism of action. The diagram below illustrates how inhibiting HDACs leads to both desired anti-tumor effects and common toxicities.
The diagram shows that HDAC inhibitors exert effects by increasing protein acetylation. This includes histone acetylation, which alters gene expression, and acetylation of non-histone proteins like p53, HSP90, and NF-κB, affecting their stability and function [4] [5]. These dual actions collectively drive the therapeutic effects but also disrupt normal cellular processes in healthy tissues, leading to common toxicities.
| Cancer Type / Model | Study Type | Regimen | Key Efficacy Findings | Source / Context |
|---|---|---|---|---|
| Hematological: AML | Phase II Clinical Trial | This compound monotherapy | No complete or partial responses; 4/12 patients had stable disease ≥5 cycles [1]. | Relapsed/refractory or newly diagnosed (≥60 years) AML [1]. |
| Hematological: R/R AML or MDS | Phase I Clinical Trial | This compound + Pevonedistat | 1 complete remission; 4 stable disease (modest single-agent activity, enhanced in combination) [2]. | High-risk, heavily pre-treated population [2]. |
| Solid: MCF-7 (Breast) Xenograft | Preclinical Research | Boron-containing prodrug of this compound | More efficacious than this compound; inhibited tumor growth and reduced volume [3]. | Prodrug designed for improved biocompatibility and targeted release in solid tumors [3]. |
| Solid: Hepa129 (HCC) Mouse Model | Preclinical Research | This compound + Anti-CTLA-4 | Improved antitumor activity vs. either agent alone; led to complete tumor rejection when combined with anti-CTLA-4 + anti-PD-1 [4]. | Efficacy correlated with enhanced T-cell function and altered tumor microenvironment [4]. |
| Solid: Bladder Cancer (In vitro & in vivo) | Preclinical Research | This compound monotherapy | Growth inhibition in cell lines; reduced bladder tumor weight and hematuria in transgenic mouse model [5]. | Model of superficial bladder cancer; treatment induced p21WAF1 expression [5]. |
To help you interpret the data, here are the methodologies from key studies cited above.
Phase II Monotherapy in AML [1]
Combination with Immunotherapy in HCC Model [4]
Boronic Prodrug Study in Solid Tumors [3]
The differential efficacy of this compound is linked to its mechanism of action and how it interacts with the tumor microenvironment.
The following diagram illustrates the activation mechanism of the this compound prodrug and its synergistic role with immunotherapy.
| Aspect | This compound Monotherapy (Relapsed/Refractory PTCL) | This compound + CHOP Combination (Newly Diagnosed PTCL) |
|---|---|---|
| Approval Status | Approved (US FDA accelerated approval) [1] [2] [3] | Investigational (Not yet approved) [4] [5] |
| Primary Use | Treatment of patients with relapsed or refractory PTCL after at least one prior therapy [1] [2] | First-line treatment for patients with newly diagnosed PTCL [4] [5] |
| Dosing Schedule | 1000 mg/m² IV over 30 min, Days 1-5 every 21-day cycle [1] [3] | 1000 mg/m² IV over 30 min, Days 1-5 + standard CHOP, every 21-day cycle [4] |
| Efficacy (ORR/CR) | ORR: 25.8% (CR: 10.8%) in relapsed/refractory patients [1] | ORR: 86% (CR: 71%) at MTD in newly diagnosed patients [4] |
| Common Adverse Events (AEs) | Nausea (42%), Fatigue (37%), Pyrexia (35%), Anemia (32%) [2] | Nausea (78%), Fatigue (61%), Vomiting (57%) [4] |
| Notable Toxicities | Low rates of severe (Grade 3/4) hematologic toxicity (e.g., thrombocytopenia 7%, neutropenia 6.2%) [1] [3] | Serious AEs in 43% of patients; included febrile neutropenia (17%) and pyrexia (13%) [4] |
This compound is a pan-histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and silencing of gene expression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which promotes a more open chromatin structure and reactivates the expression of genes involved in cell cycle arrest, differentiation, and apoptosis [6] [3].
The rationale for combining this compound with chemotherapy regimens like CHOP is based on preclinical synergy. Studies on PTCL cell lines demonstrated that this compound, when combined with cyclophosphamide, doxorubicin, and vincristine (components of CHOP), produces synergistic antitumor activity. As each agent targets the cancer cell through a distinct mechanism, the combination is designed to be more effective, potentially overcoming resistance to single-agent therapy [4].
The following diagram illustrates this synergistic mechanism and the typical workflow for a clinical trial investigating such a combination.
For researchers, the methodology details from key trials are critical. Below are summaries of the study designs for the main monotherapy and combination therapy trials.
BELIEF (CLN-19) Trial: Pivotal Phase II Monotherapy Study [1]
Phase I Bel-CHOP Combination Therapy Study [4]
3 + 3 dose-escalation schema. This compound was tested at 1000 mg/m² on different schedules (e.g., Days 1-3 vs. Days 1-5) with fixed-dose CHOP.